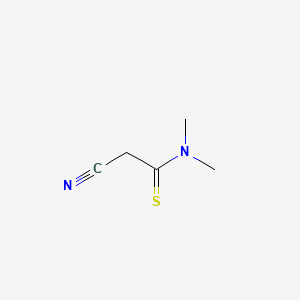
2-cyano-N,N-dimethylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N,N-dimethylethanethioamide is a chemical compound with the molecular formula C5H8N2S. It is an important intermediate used to synthesize the herbicide of nicosulfuron .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of molecules linked by weak C-H⋯O hydrogen bonds, forming a three-dimensional network .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Aroma Analysis and Flavor Chemistry : In the study of key odorants generated by thermal treatment of yeast extracts, compounds similar to 2-cyano-N,N-dimethylethanethioamide were identified as significant contributors to aroma and flavor, demonstrating its relevance in food chemistry (Münch, Hofmann, & Schieberle, 1997).
Organic Synthesis and Catalysis : Research on the transformation of N,N-dimethylformamide to cyano groups via palladium-catalyzed cyanation highlights the application of related compounds in developing new methods for preparing aryl nitriles (Ding & Jiao, 2011).
DNA Synthesis : The use of 2-cyano derivatives as protecting groups in DNA synthesis, especially on solid supports, underlines their importance in biotechnological applications (Marugg, Dreef, Marel, & Boom, 2010).
Solar Cell Applications : In the field of solar energy, 2-cyano related organic sensitizers have been engineered for enhanced performance in solar cells, indicating their potential in renewable energy technologies (Kim et al., 2006).
Photoluminescent Materials : Studies on the electrochemical oxidation of compounds similar to this compound have led to the discovery of new classes of photoluminescent materials, which can be applied in various optical and electronic devices (Ekinci, Horasan, Altundas, & Demir, 2000).
Molecular Engineering and Structure Analysis : The characterization and manipulation of molecular structures, including the analysis of chiral molecules, benefit from the study of compounds like this compound, providing insights into molecular interactions and stability (Zhang & Ng, 2011).
Insecticidal Activity : Research on 1,3-dithiane derivatives indicates that introducing a cyano group can enhance insecticidal activity, suggesting applications in pest control (Kazuo, 2010).
Gold Nanoparticle Stabilization : Studies on the interaction of 2-pyrazin-2-ylethanethiol with gold nanoparticles highlight the role of cyano-related compounds in nanoparticle stabilization, with implications for nanotechnology and material science (Toma et al., 2007).
Mechanism of Action
Future Directions
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade. The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Properties
IUPAC Name |
2-cyano-N,N-dimethylethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7(2)5(8)3-4-6/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOBZYKPPXFEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

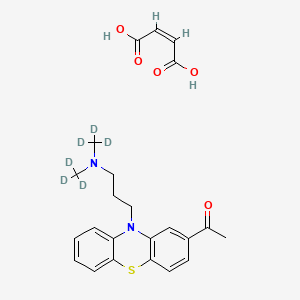


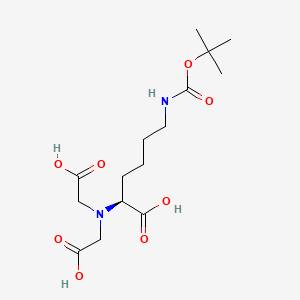
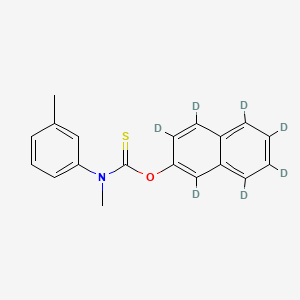
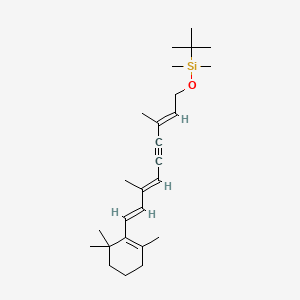
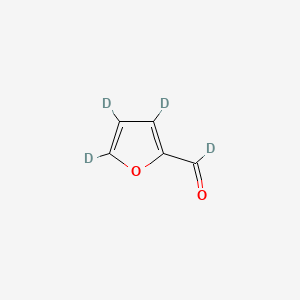
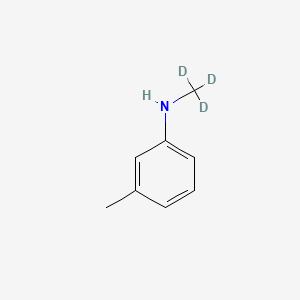

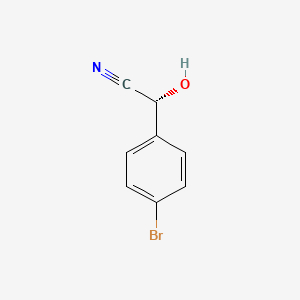
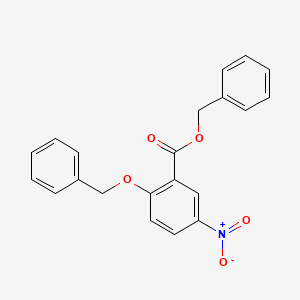

![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
